Molecular Weight and Density Shift Relative to Non‑Fluorinated 7‑Oxabicyclo[4.1.0]heptane
Compared to the non‑fluorinated parent scaffold 7‑oxabicyclo[4.1.0]heptane (C₆H₁₀O), the gem‑difluoro substitution at the 2‑position increases molecular weight from 98.14 g/mol to 134.12 g/mol [1]. Concurrently, the predicted density rises from 0.97 g/mL (lit.) to 1.23±0.1 g/cm³ [1]. This ~37% increase in molecular mass and ~27% increase in density alters solution behavior, chromatographic retention times, and handling characteristics during large‑scale synthesis.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 134.12 g/mol |
| Comparator Or Baseline | 7‑Oxabicyclo[4.1.0]heptane: 98.14 g/mol |
| Quantified Difference | +35.98 g/mol (+36.7%) |
| Conditions | Calculated from molecular formula (C₆H₈F₂O vs C₆H₁₀O) |
Why This Matters
Procurement decisions must account for the higher molar mass when scaling reactions, as it directly affects stoichiometric calculations and shipping costs for bulk quantities.
- [1] NIST Chemistry WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptane. View Source
